molecular formula C12H12N2O4S B2492128 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide CAS No. 946206-52-6

3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide

Cat. No.: B2492128
CAS No.: 946206-52-6
M. Wt: 280.3
InChI Key: OKCGJOPJRQJDQA-UHFFFAOYSA-N
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Description

3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Mechanism of Action

The mode of action of isoxazole derivatives can vary greatly depending on the specific compound and its targets. Some isoxazole derivatives work by binding to specific receptors in the body, which can trigger a variety of biochemical pathways .

As for the pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of isoxazole derivatives can also vary greatly depending on the specific compound. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can all affect its pharmacokinetics .

The result of action and the influence of environmental factors would also depend on the specific compound and its targets. Some isoxazole derivatives may have anti-inflammatory and analgesic activities , while others may have antiviral or anticancer activities . Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). By binding to the active site of COX-2, this compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, this compound interacts with various signaling proteins, modulating their activity and influencing downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation . By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory genes, leading to decreased inflammation. Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with specific biomolecules. For example, this compound binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the production of pro-inflammatory prostaglandins . Additionally, this compound can modulate the activity of various signaling proteins by binding to their regulatory domains, thereby influencing downstream signaling pathways. These interactions result in changes in gene expression, enzyme activity, and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways and reduced expression of pro-inflammatory genes . In vivo studies have also demonstrated that this compound can maintain its anti-inflammatory effects over extended periods, although the exact duration of these effects may vary depending on the dosage and administration route.

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to vary with different dosages. At low doses, this compound exhibits potent anti-inflammatory effects with minimal adverse effects . At higher doses, this compound can cause toxic effects, including liver and kidney damage . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways within the body. This compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can also influence metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize primarily within the cytoplasm and the nucleus of cells . Within the cytoplasm, this compound can interact with various signaling proteins and enzymes, modulating their activity and influencing cellular processes . In the nucleus, this compound can bind to transcription factors and other regulatory proteins, affecting gene expression and cellular responses . The subcellular localization of this compound is influenced by specific targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylisoxazole-5-carboxylic acid with 2-(methylsulfonyl)aniline under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-methylisoxazole-5-carboxylic acid.

    Reduction: Formation of 3-methyl-N-(2-aminophenyl)isoxazole-5-carboxamide.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • 3-methylisoxazole-5-carboxamide
  • N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide
  • 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole

Uniqueness

3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide is unique due to the presence of both the methylsulfonyl and carboxamide groups, which confer specific chemical and biological properties. These functional groups can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

3-methyl-N-(2-methylsulfonylphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-8-7-10(18-14-8)12(15)13-9-5-3-4-6-11(9)19(2,16)17/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCGJOPJRQJDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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